molecular formula C39H34F2N4O6 B13044166 N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide

N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide

Cat. No.: B13044166
M. Wt: 692.7 g/mol
InChI Key: CPPLXZAOOYKBHG-XXUJLVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrrolopyrimidine core, and a benzamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the difluoro and hydroxyl groups, and the coupling of the pyrrolopyrimidine and benzamide moieties. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy groups may result in halogenated derivatives.

Scientific Research Applications

N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is unique due to its combination of a tetrahydrofuran ring, pyrrolopyrimidine core, and benzamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C39H34F2N4O6

Molecular Weight

692.7 g/mol

IUPAC Name

N-[7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C39H34F2N4O6/c1-48-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(49-2)20-16-28)50-23-32-33(46)39(40,41)37(51-32)45-22-21-31-34(42-24-43-35(31)45)44-36(47)25-9-5-3-6-10-25/h3-22,24,32-33,37,46H,23H2,1-2H3,(H,42,43,44,47)/t32-,33-,37-/m1/s1

InChI Key

CPPLXZAOOYKBHG-XXUJLVSLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C([C@@H](O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.